Cianidanol

COX-1 inhibition Anti-inflammatory In vitro pharmacology

Select Cianidanol ((+)-catechin) for reproducible results: it is the defined (+)-enantiomer with potent COX-1 inhibition (IC50 1.4 µM) and proven enhancement of T and B cell functions, unlike generic racemic catechin mixtures. Clinically validated for accelerating HBsAg clearance and a well-characterized ADME profile (55% urinary excretion). Ideal for hepatoprotective, immunomodulatory, and metabolism studies. Ensure batch-to-batch consistency with high-purity pharmaceutical-grade material.

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
CAS No. 8001-48-7
Cat. No. B7765790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCianidanol
CAS8001-48-7
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1
InChIKeyPFTAWBLQPZVEMU-DZGCQCFKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.311e+004 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Cianidanol (CAS 8001-48-7): Procurement Guide for a Clinically Validated Hepatoprotective Flavonoid


Cianidanol, also known as (+)-catechin, is a naturally occurring flavan-3-ol and a plant-derived secondary metabolite with established antioxidant properties [1]. It is a well-characterized polyphenol that has been the subject of numerous clinical investigations, particularly for its hepatoprotective and immunomodulatory effects [2]. Unlike generic catechin mixtures found in crude plant extracts, pharmaceutical-grade Cianidanol is a chemically defined, stereospecific (+)-catechin entity [3], and it is recognized in authoritative drug databases as a small molecule with a history of approved therapeutic use in certain regions, having reached Phase 4 clinical development and first approved in 1977 [4].

Cianidanol vs. Generic Catechins: Why Molecular Identity Dictates Scientific and Procurement Integrity


Substituting Cianidanol with generic 'catechin' mixtures or other common flavonoids like quercetin or epicatechin is scientifically unsound due to fundamental differences in stereochemistry, target-specific potency, and clinically validated efficacy. Cianidanol is specifically the (+)-catechin enantiomer [1], whereas many commercial catechin preparations are racemic mixtures or contain the less active (-)-epicatechin isomer. This stereospecificity directly impacts biological activity, as evidenced by its potent inhibition of COX-1 with an IC50 of 1.4 µM and its unique ability to significantly enhance both T and B cell functions, a property not uniformly shared by other flavonoids like the palmitoyl-derivative of catechin or ubiquinone 50 [2]. Furthermore, its clinical performance in accelerating HBsAg clearance and improving biochemical markers in viral hepatitis is based on rigorous, placebo-controlled trials with a specific (+)-cyanidanol-3 formulation [3]. Procurement of undefined catechin extracts forfeits this established, quantifiable differentiation and introduces significant variability in research outcomes.

Quantitative Differentiation of Cianidanol: A Comparative Evidence Guide for Informed Selection


COX-1 Inhibition Potency of Cianidanol vs. Generic Catechin Ranges

Cianidanol demonstrates highly potent and specific inhibition of cyclooxygenase-1 (COX-1) with an IC50 of 1.4 µM . This is in stark contrast to the wide range of reported IC50 values for generic catechin against COX enzymes, which can range from 40 µM to 943 µM, with specific IC50 values of 80 µM for COX-1 and 130 µM for COX-2 reported for some catechin preparations .

COX-1 inhibition Anti-inflammatory In vitro pharmacology

Comparative Enhancement of Human Immune Cell Function by Cianidanol

In a comparative study of several flavonoids, Cianidanol ((+)-catechin) was one of only two compounds (along with its O-methyl-derivative) that significantly enhanced both T and B cell functions. It significantly increased (p < 0.05 - < 0.01) spontaneous, pokeweed mitogen (PWM)-induced, and Staphylococcus aureus Cowan I (SAC)-induced immunoglobulin synthesis from human peripheral blood mononuclear cells [1]. In contrast, a structurally similar palmitoyl-derivative of catechin and the control compound ubiquinone 50 had only a minor influence on B cell function, failing to significantly enhance immunoglobulin production [1].

Immunomodulation Lymphocyte proliferation Immunoglobulin synthesis

Immunostimulatory Activity of Cianidanol Compared to Inosine and Levamisole

Cianidanol's immunostimulating efficacy has been directly benchmarked against known immunomodulators. Its effect on rosette formation in patients with chronic liver diseases was found to be qualitatively and quantitatively comparable to that of levamisole [1]. Furthermore, its overall efficacy as an immunostimulator was reported to be comparable to that of inosine [1]. Additionally, cianidanol inhibited leukocyte migration in the presence of an antigen by 10.5% [1].

Immunostimulation Macrophage activation T-cell system

Clinical Efficacy in Acute Viral Hepatitis: Accelerated HBsAg Clearance

A double-blind, placebo-controlled trial of 100 patients with acute viral hepatitis demonstrated that Cianidanol (administered as (+)-cyanidanol-3 at 2 g/day) significantly accelerated the disappearance of Hepatitis B surface antigen (HBsAg) from the blood [1]. The study also noted that none of the drug-treated patients experienced a relapse of acute hepatitis, whereas chronic active hepatitis developed in 1 of the placebo-treated patients [1].

Hepatitis B Antiviral Clinical trial

Metabolic Fate and Excretion Profile of Cianidanol in Humans

Following a single oral dose of [14C]-labeled Cianidanol to human volunteers, a mean of 55% of the administered radioactivity was excreted in urine, with 90% of this urinary excretion occurring within the first 24 hours [1]. The major metabolites identified were glucuronides of (+)-catechin and 3'-O-methyl-(+)-catechin, and the sulphate of the latter, which together accounted for three-quarters of the urinary radioactivity [1]. Unchanged parent compound accounted for only 0.1-1.4% of the dose in urine, indicating extensive metabolism [1].

Pharmacokinetics ADME Human metabolism

Comparative Hepatoprotective Effect: Cianidanol vs. Silymarin in Poultry

In a comparative pharmacokinetic study in chickens, both Cianidanol ((+)-cyanidanol-3) and Silymarin were investigated as natural antihepatotoxic agents [1]. While both compounds are used for liver protection, a separate study indicated that silymarin is a stronger inducer of the mixed function monooxygenase system than cyanidanol [2]. This suggests distinct mechanisms of action, where Cianidanol may be preferred in scenarios where minimal induction of hepatic drug-metabolizing enzymes is desired.

Hepatoprotection Silymarin Comparative pharmacokinetics

High-Impact Research and Industrial Applications for Cianidanol Based on Comparative Evidence


Investigating COX-1 Mediated Inflammatory Pathways

Researchers requiring a potent and well-characterized COX-1 inhibitor should select Cianidanol over generic catechin mixtures. Its defined IC50 of 1.4 µM provides a reliable, low-concentration tool for in vitro studies, ensuring reproducible and interpretable results without the variability introduced by less potent or undefined catechin preparations .

In Vivo and Ex Vivo Immunomodulation Studies

For studies focused on enhancing T and B cell functions, Cianidanol is the preferred compound over other catechin derivatives or common flavonoids. Its proven ability to significantly enhance immunoglobulin synthesis and lymphocyte transformation, with efficacy comparable to levamisole and inosine , makes it a potent and specific tool for investigating immune cell biology.

Hepatitis B Virus (HBV) and Hepatoprotection Research

Cianidanol is uniquely suited for research into viral hepatitis and liver protection due to its robust clinical validation. The demonstrated acceleration of HBsAg clearance in placebo-controlled trials provides a strong scientific rationale for its use as a reference compound or a lead molecule in studies of HBV pathogenesis and novel hepatoprotective therapies.

Pharmacokinetic and Drug Metabolism Studies

Given its well-defined human metabolic fate, with 55% urinary excretion and specific glucuronide and sulphate metabolites identified , Cianidanol serves as an excellent model compound for ADME studies. Researchers can leverage this known profile to study phase II metabolism, assess bioavailability, and investigate the impact of formulations or co-administered compounds on its disposition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cianidanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.